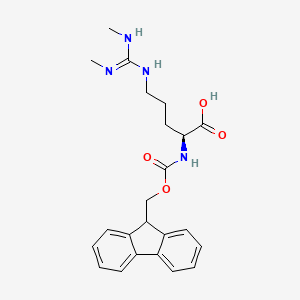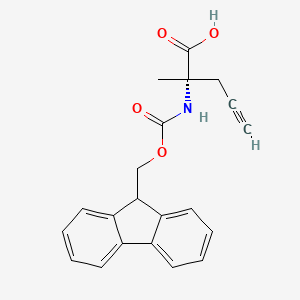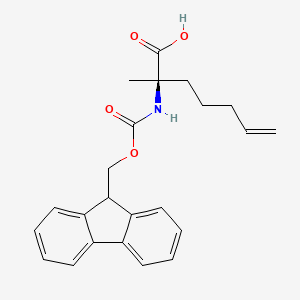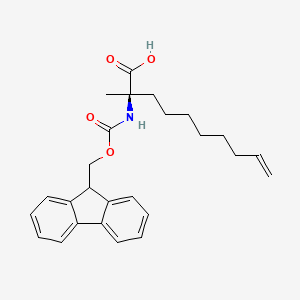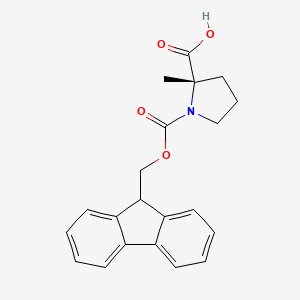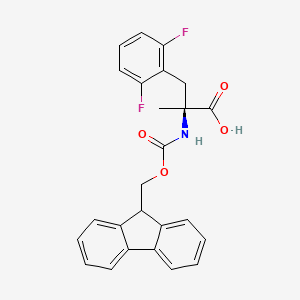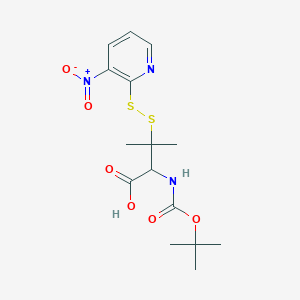
Boc-Pen(NPys)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Pen(NPys)-OH, also known as N-Boc-Phenylalanine-OH, is an important amino acid in biochemistry and chemical biology. It is a derivative of phenylalanine, an essential amino acid, and is used in a variety of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Nanotechnology and Nanoparticles in Medicine
Nanoparticles, including metal oxides and other nanomaterials, have emerged as significant players in modern medicine, offering new possibilities for diagnostics, imaging, and therapy. Their unique physicochemical properties have been harnessed for targeted drug delivery, especially in cancer therapy, showcasing higher efficacy and reduced side effects compared to conventional drug delivery methods. For example, gold nanoparticles (AuNPs) have been extensively studied for their biocompatibility, easy surface modification, and unique optical properties, making them suitable for drug delivery systems and therapeutic agents in cancer treatment (Sarkar Siddique & J. Chow, 2020).
Nanoparticles in Photodynamic Therapy
In the context of photodynamic therapy (PDT), nanoparticles like titanium dioxide (TiO2), zinc oxide (ZnO), and fullerene have shown promising improvements in targeting and drug delivery. These nanoparticles enhance the efficacy of PDT by ensuring the delivery of therapeutic agents to specific sites, thus providing a targeted approach to cancer treatment (Z. Youssef et al., 2017).
Nanotoxicology and Safety Assessments
Despite the promising applications of nanoparticles in medicine, concerns regarding their potential risks to human health and the environment have prompted extensive research in nanotoxicology. Understanding the interactions between nanoparticles and biological systems is crucial for designing safe and efficient nanomaterials for medical applications. Studies have focused on elucidating the mechanisms of nanotoxicity, including oxidative stress and genotoxicity, to ensure the safety of nanoparticle use in medical applications (M. Azhdarzadeh et al., 2015).
Propriétés
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMFCGVAENSRSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Pen(NPys)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

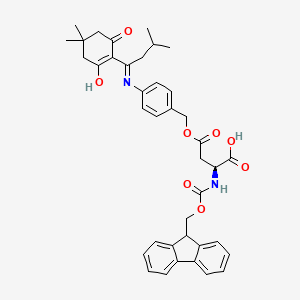
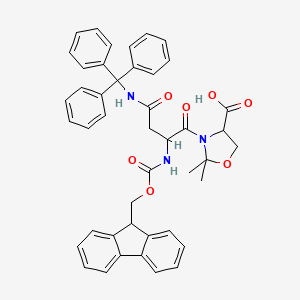
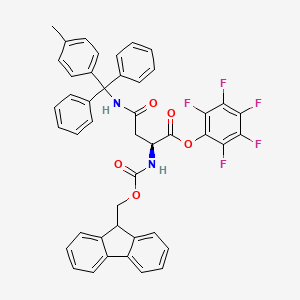

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)


